N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

Catalog No.
S11944614
CAS No.
M.F
C21H22N2O3
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenyle...

Product Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H22N2O3/c1-2-19(24)22(14-13-16-9-5-3-6-10-16)18-15-20(25)23(21(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3

InChI Key

KPLNENCVPDZGQY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is a synthetic compound characterized by its complex molecular structure. It features a pyrrolidine ring with two keto groups at the 2 and 5 positions, a phenyl substituent at the 1 position, and an amide functional group linked to a phenethyl chain. Its molecular formula is C20H24N2O3C_{20}H_{24}N_2O_3, and it has a molecular weight of approximately 348.42 g/mol. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical for amides and diketones, including:

  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The diketone functionality can be reduced to form alcohols or secondary amines.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly with nucleophiles.

Preliminary studies suggest that N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide exhibits notable biological activities, potentially including:

  • Anti-inflammatory Properties: Similar compounds have been investigated for their ability to reduce inflammation.
  • Analgesic Effects: The compound may also have pain-relieving properties based on its structural analogs.
  • Antimicrobial Activity: Research indicates that derivatives of pyrrolidine compounds often show antimicrobial effects.

The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting materials such as phenylacetone can be reacted with ammonia or primary amines under acidic conditions to form the pyrrolidine framework.
  • Introduction of Diketone Functionality: This can be achieved through oxidation reactions, using reagents like potassium permanganate or chromium trioxide.
  • Amidation Reaction: The final step involves reacting the diketone with 2-phenylethylamine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide product.

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting inflammatory diseases and pain management.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules for research purposes.

Studies on the interaction of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide with biological targets are essential for understanding its mechanism of action. Research may focus on:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes involved in inflammatory pathways.
  • Receptor Binding Studies: Assessing its affinity for various receptors could elucidate its potential therapeutic effects.

Several compounds share structural similarities with N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2,5-dioxo-1-pyrrolidinyl)-N-(phenethyl)acetamidePyrrolidine ring with acetamideAnti-inflammatoryContains additional phenethyl group
4-Amino-N-(4-chlorophenyl)butanamideAmine substitution on phenylAntimicrobialLacks diketone functionality
Ethyl 2-(2,5-dioxo-pyrrolidinyl)-4-methylbenzoateSimilar diketone structureAnalgesicContains an ethyl ester

The unique combination of the diketone functionality and the specific substitution patterns in N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide may confer distinct biological properties compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

350.16304257 g/mol

Monoisotopic Mass

350.16304257 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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